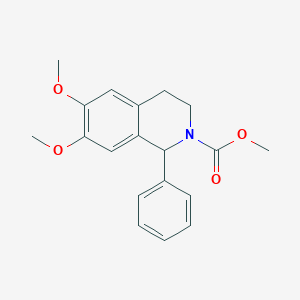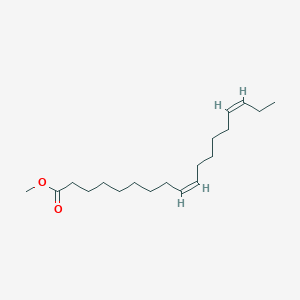![molecular formula C11H14O3 B231896 2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
2-[Hydroxy(phenyl)methyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Hydroxy(phenyl)methyl]butanoic acid, also known as mandelic acid, is a white crystalline powder that is widely used in the pharmaceutical and cosmetic industries. It is a chiral molecule that occurs naturally in bitter almonds and is synthesized through various methods.
作用机制
The mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell walls and membranes. It also has antioxidant properties that help to protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Mandelic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It also has been shown to increase the activity of antioxidant enzymes and reduce lipid peroxidation. Furthermore, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has been found to have a depigmenting effect on the skin, making it a potential ingredient in skin whitening and brightening products.
实验室实验的优点和局限性
Mandelic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has some limitations for lab experiments. It is a chiral molecule, which means that it exists in two enantiomeric forms. This can make it challenging to study its biological effects accurately. Additionally, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has limited solubility in water, which can affect its bioavailability and absorption.
未来方向
There are several future directions for research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid. One area of interest is its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research is its use in skin whitening and brightening products. Additionally, further studies are needed to understand the mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid and its enantiomers fully. Finally, the development of new synthesis methods for 2-[Hydroxy(phenyl)methyl]butanoic acid acid could lead to more cost-effective and environmentally friendly production processes.
Conclusion
In conclusion, 2-[Hydroxy(phenyl)methyl]butanoic acid acid is a chiral molecule that has various scientific research applications, including antimicrobial, anti-inflammatory, and antioxidant properties. It is synthesized through various methods, with the hydrolysis of mandelonitrile being the most common. Although it has several advantages for lab experiments, such as low toxicity and stability, it also has some limitations, such as its chiral nature and limited solubility. Future research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid should focus on its potential as a therapeutic agent, its use in skin whitening and brightening products, and the development of new synthesis methods.
合成方法
There are several methods of synthesizing 2-[Hydroxy(phenyl)methyl]butanoic acid acid, including the hydrolysis of mandelonitrile, the oxidation of benzaldehyde, and the racemization of L-2-[Hydroxy(phenyl)methyl]butanoic acid acid. The most common method is the hydrolysis of mandelonitrile, which involves the reaction of mandelonitrile with water and acid to produce 2-[Hydroxy(phenyl)methyl]butanoic acid acid and ammonia. The yield of this method is high, and the process is relatively simple and cost-effective.
科学研究应用
Mandelic acid has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Mandelic acid has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-[hydroxy(phenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2H2,1H3,(H,13,14) |
InChI 键 |
DWAHQOXLHCVMBE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
规范 SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)


![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)